molecular formula C31H32N2O8 B150684 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine CAS No. 103285-22-9

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine

Cat. No.: B150684
CAS No.: 103285-22-9
M. Wt: 560.6 g/mol
InChI Key: MFDHAVFJDSRPKC-YXINZVNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine is a useful research compound. Its molecular formula is C31H32N2O8 and its molecular weight is 560.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyluridine, also known as 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, is the RNA molecule . It is used in the synthesis of oligonucleotides , which are short DNA or RNA molecules .

Mode of Action

This compound is a synthetic precursor used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It interacts with its target by being incorporated into the growing oligonucleotide chain during synthesis .

Biochemical Pathways

The compound plays a crucial role in the nucleic acid synthesis pathway . It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .

Pharmacokinetics

Its bioavailability is primarily determined by the efficiency of the synthetic process in which it is used .

Result of Action

The result of the action of this compound is the production of oligonucleotides . These oligonucleotides can be used in various research applications, including antiviral and anticancer studies .

Action Environment

The action of this compound is influenced by the conditions of the synthetic process, including temperature, pH, and the presence of other reactants. It should be stored under inert gas and avoid heat and moisture .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O8/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-27(35)28(39-3)29(41-25)33-18-17-26(34)32-30(33)36/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,36)/t25-,27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDHAVFJDSRPKC-YXINZVNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452856
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103285-22-9
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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